molecular formula C8H13Br2NO3 B14366032 Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate CAS No. 92137-18-3

Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate

Cat. No.: B14366032
CAS No.: 92137-18-3
M. Wt: 331.00 g/mol
InChI Key: WMEPKGNFWPTMIP-UHFFFAOYSA-N
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Description

Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the piperidine family. This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and an ethyl ester group attached to a piperidine ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method is the bromination of ethyl 2-hydroxypiperidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ethyl 3,3-dibromo-2-oxopiperidine-1-carboxylate.

    Reduction: Formation of ethyl 3,3-dibromo-2-hydroxypiperidine-1-methanol.

Scientific Research Applications

Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine cores.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-2-hydroxypiperidine-1-carboxylate: Similar structure but with only one bromine atom.

    Ethyl 2-hydroxypiperidine-1-carboxylate: Lacks the bromine atoms, making it less reactive in substitution reactions.

    3,3-Dibromo-2-hydroxypiperidine: Lacks the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity in substitution reactions. The combination of the hydroxyl group and the ethyl ester group also provides versatility in various chemical transformations.

Properties

CAS No.

92137-18-3

Molecular Formula

C8H13Br2NO3

Molecular Weight

331.00 g/mol

IUPAC Name

ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C8H13Br2NO3/c1-2-14-7(13)11-5-3-4-8(9,10)6(11)12/h6,12H,2-5H2,1H3

InChI Key

WMEPKGNFWPTMIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1O)(Br)Br

Origin of Product

United States

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